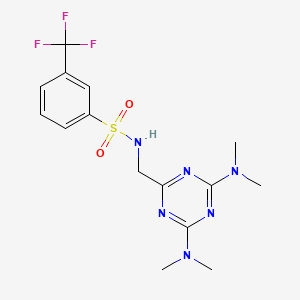
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H19F3N6O2S and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antioxidant Properties
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide and its derivatives have been investigated for their enzyme inhibitory and antioxidant properties. These compounds have shown moderate DPPH radical scavenging and metal chelating activity, alongside low ABTS cation radical scavenging activity. Specifically, some derivatives demonstrated significant inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, they exhibited inhibition towards tyrosinase, an enzyme involved in pigmentation disorders (Lolak et al., 2020).
Antibacterial and Antioxidant Activities
Bis-1,2,3-triazole derivatives synthesized under copper (I)-catalyzed conditions from N,N′-(hexane-1,6-diyl)bis(4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide) were evaluated for their antioxidant and antibacterial activities. These compounds showed good to excellent antioxidant activity and exhibited excellent-to-moderate anti-bacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. One particular derivative completely cleaved DNA at a specific concentration, indicating potential applications in molecular biology and pharmaceutical research (Reddy et al., 2016).
Carbonic Anhydrase IX Inhibition
Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, particularly targeting hCA IX, a membrane-bound tumor-associated enzyme. These compounds have demonstrated potent inhibitory effects, with some showing sub-nanomolar Ki values against hCA IX, highlighting their potential as anticancer agents (Lolak et al., 2019).
Antifungal Activity and Molecular Docking
Triazine derivatives have also been evaluated for their antifungal activity and through molecular docking studies. Selected compounds showed good antifungal activity against various fungal strains, and molecular docking helped to elucidate their potential mechanisms of action. These findings suggest the utility of this compound derivatives in developing new antifungal agents (Khodairy et al., 2016).
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O2S/c1-23(2)13-20-12(21-14(22-13)24(3)4)9-19-27(25,26)11-7-5-6-10(8-11)15(16,17)18/h5-8,19H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRZMBOSCQTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
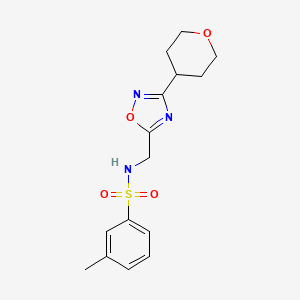
![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)
![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)
![(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine](/img/structure/B2537129.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
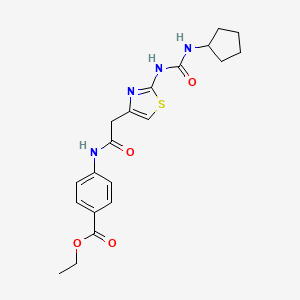
![2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)
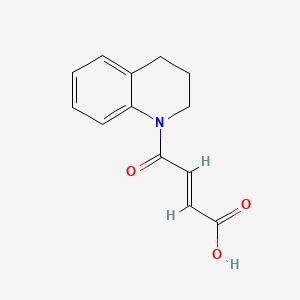

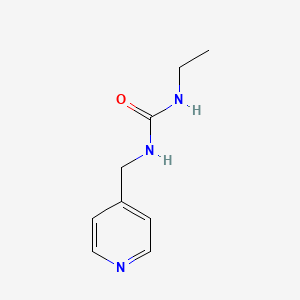
![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)
